molecular formula C25H21N3O2S B2895509 N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide CAS No. 396724-36-0

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide

Cat. No.: B2895509
CAS No.: 396724-36-0
M. Wt: 427.52
InChI Key: LABDPDVECSUNKW-UHFFFAOYSA-N
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Description

N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C25H21N3O2S and its molecular weight is 427.52. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been shown to inhibit protein kinases , which play active roles in signal transduction pathways in humans . Dysfunction of protein kinases can cause many diseases, including cancer, inflammatory disease, metabolic disorder, cardiovascular disease, and neurodegenerative disorders .

Mode of Action

It’s worth noting that similar compounds have been found to show good in vitro anti-proliferative activities . Some of them were even found to be 8–10 times more potent than the BTK inhibitor ibrutinib .

Biochemical Pathways

Similar compounds have been found to affect cellular signal transduction pathways, particularly those involving protein kinases . These pathways regulate many important cellular activities such as cell division, survival, and apoptosis .

Pharmacokinetics

It’s worth noting that irreversible kinase inhibitors (ikis), which include similar compounds, often show improved biochemical efficacy and good pharmacokinetic or pharmacodynamics profiles compared to reversible inhibitors .

Result of Action

Similar compounds have been found to show good in vitro anti-proliferative activities , suggesting that they may inhibit cell growth or induce cell death in certain contexts.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by a variety of factors, including the specific cellular environment, the presence of other compounds, and the specific characteristics of the target cells .

Properties

IUPAC Name

N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c29-24(15-18-7-3-1-4-8-18)26-25-22-16-31-17-23(22)27-28(25)19-11-13-21(14-12-19)30-20-9-5-2-6-10-20/h1-14H,15-17H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABDPDVECSUNKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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